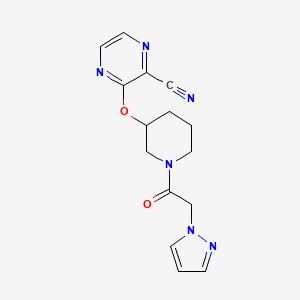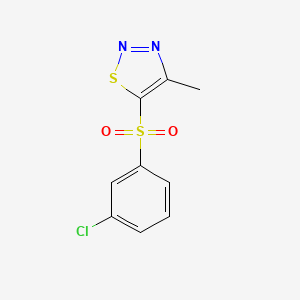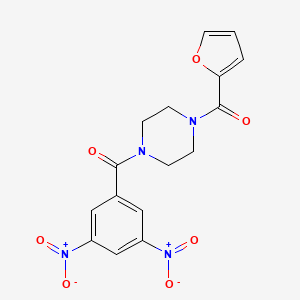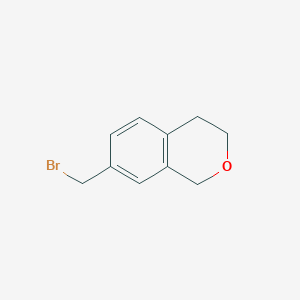
7-(Bromomethyl)isochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)isochromane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. It is a derivative of isochromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The bromomethyl group at the 7th position of the isochromane ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
Isochromane derivatives have been studied for their potential biological activity
Mode of Action
Bromomethyl-substituted compounds have been shown to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This interaction can lead to changes in DNA structure and function, potentially affecting cellular processes.
Biochemical Pathways
Isochromane derivatives are known to be involved in various chemical reactions of cells . They are derived from acetate/malonate units via the polyketide pathway . The exact pathways affected by 7-(Bromomethyl)isochromane and their downstream effects would require further investigation.
Pharmacokinetics
The molecular weight of this compound is 227.101, which is within the range generally favorable for oral bioavailability.
Result of Action
Bromomethyl-substituted compounds have been shown to crosslink with dna and intercalate between dna bases . This can lead to changes in DNA structure and function, potentially affecting cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)isochromane typically involves the bromination of isochromane derivatives. One common method is the bromination of 7-methylisochromane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters, thereby improving efficiency and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Bromomethyl)isochromane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted isochromanes.
Oxidation: The compound can be oxidized using oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene, resulting in the formation of isochromanones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene in the presence of organocatalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted isochromanes with various functional groups.
Oxidation: Isochromanones.
Reduction: Methyl-substituted isochromanes.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)isochromane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research has shown potential antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and advanced materials.
Comparación Con Compuestos Similares
Isochroman: A parent compound with a similar bicyclic structure but lacking the bromomethyl group.
7-(Bromomethyl)isochromanone: A derivative with a carbonyl group at the 1-position, offering different reactivity and applications.
2,3-Dihydrobenzofuran: A structurally related compound with a furan ring instead of a tetrahydropyran ring.
Uniqueness: 7-(Bromomethyl)isochromane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Propiedades
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECFMPGACQUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228574-75-0 |
Source


|
| Record name | 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
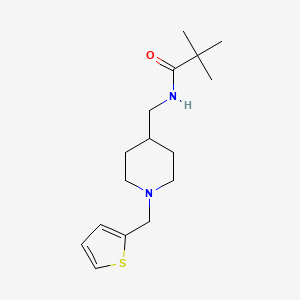
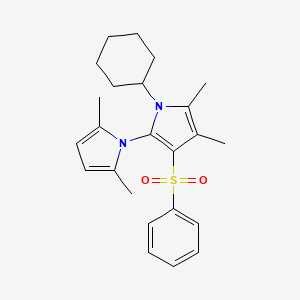
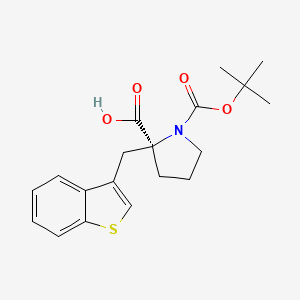
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B3001403.png)
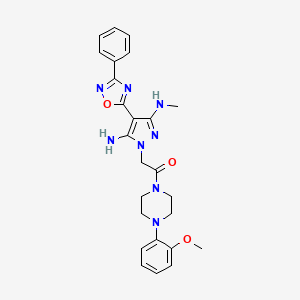
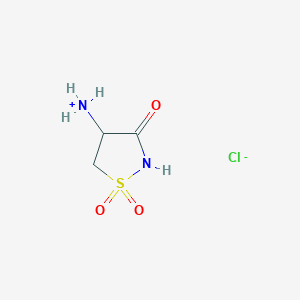
![N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3001406.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)


![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
